
1-Ethynyl-1-fluorocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-1-fluorocyclohexane is an organic compound with the molecular formula C8H11F It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethynyl group (-C≡CH) and another by a fluorine atom
準備方法
The synthesis of 1-Ethynyl-1-fluorocyclohexane can be achieved through several routes. One common method involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by fluorination. The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
化学反応の分析
1-Ethynyl-1-fluorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions or amines replace the fluorine atom, forming new compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Hydroxide ions, amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Ethynyl-1-fluorocyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which 1-Ethynyl-1-fluorocyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-Ethynyl-1-fluorocyclohexane can be compared with other similar compounds, such as:
1-Ethynyl-1-cyclohexanol: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical reactivity and biological activity.
1-Fluoro-1-cyclohexane: Lacks the ethynyl group, resulting in different physical and chemical properties.
1-Ethynyl-1-chlorocyclohexane: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the ethynyl and fluorine groups, which impart distinct chemical and biological properties.
特性
分子式 |
C8H11F |
|---|---|
分子量 |
126.17 g/mol |
IUPAC名 |
1-ethynyl-1-fluorocyclohexane |
InChI |
InChI=1S/C8H11F/c1-2-8(9)6-4-3-5-7-8/h1H,3-7H2 |
InChIキー |
YJKDCEYOVPMXAU-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CCCCC1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
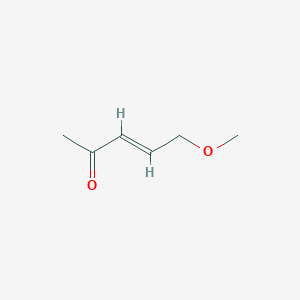
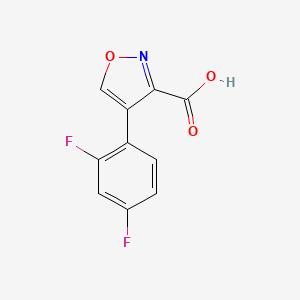
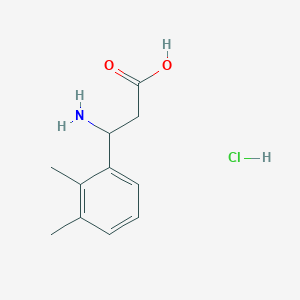

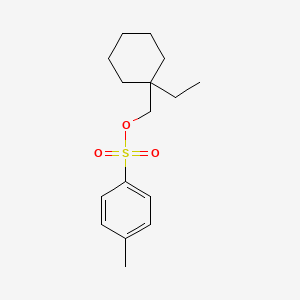
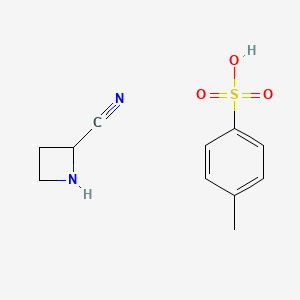

![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)
![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
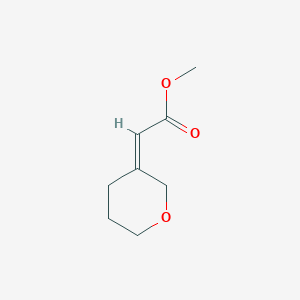
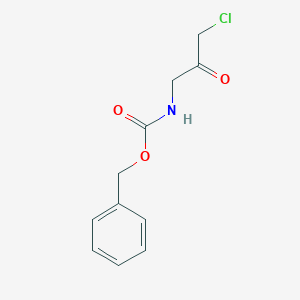
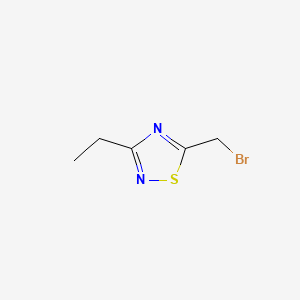
![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
